molecular formula C18H29NO7 B4001281 N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid

N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid

Cat. No.: B4001281
M. Wt: 371.4 g/mol
InChI Key: ZDSWIUJHHMOZEK-UHFFFAOYSA-N
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Description

N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]butan-2-amine; oxalic acid is a complex organic compound that combines an amine with an oxalic acid moiety

Scientific Research Applications

N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]butan-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]butan-2-amine typically involves the reaction of 2-ethoxyphenol with ethylene oxide to form 2-(2-ethoxyphenoxy)ethanol. This intermediate is then reacted with butan-2-amine under controlled conditions to yield the desired amine compound. The final step involves the formation of the oxalic acid salt by reacting the amine with oxalic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]butan-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-ethoxyphenoxy)ethyl]-N-[2-(phenylsulfonyl)ethyl]amine
  • N-[2-(2-ethoxyphenoxy)ethyl]-N-[2-(phenylsulfonyl)ethyl]amine hydrochloride

Uniqueness

N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]butan-2-amine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of ethoxyphenoxy and butan-2-amine moieties makes it versatile for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO3.C2H2O4/c1-4-14(3)17-10-11-18-12-13-20-16-9-7-6-8-15(16)19-5-2;3-1(4)2(5)6/h6-9,14,17H,4-5,10-13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSWIUJHHMOZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCOCCOC1=CC=CC=C1OCC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 2
N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 3
N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 4
N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 5
N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 6
N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid

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